2-[[2-(4-Chloro-2-methylphenoxy)acetyl]amino]acetic acid
Description
Properties
IUPAC Name |
2-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO4/c1-7-4-8(12)2-3-9(7)17-6-10(14)13-5-11(15)16/h2-4H,5-6H2,1H3,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQULFTNMDLMCOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50278691 | |
| Record name | NSC9211 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50278691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6293-98-7 | |
| Record name | Glycine, N-[(4-chloro-2-methylphenoxy)acetyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6293-98-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 9211 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006293987 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC9211 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9211 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | NSC9211 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50278691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[2-(4-chloro-2-methylphenoxy)acetamido]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-(4-Chloro-2-methylphenoxy)acetyl]amino]acetic acid typically involves the reaction of 4-chloro-2-methylphenol with chloroacetic acid under alkaline conditions to form 4-chloro-2-methylphenoxyacetic acid . This intermediate is then reacted with glycine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Oxidation Reactions
The acetyl amide and aromatic components undergo oxidation under specific conditions:
-
Primary oxidation targets :
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The methyl group on the chlorinated aromatic ring.
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The α-carbon of the acetyl amide group.
-
Oxidation of the methyl group on the aromatic ring produces carboxylic acid derivatives, while the acetyl amide’s α-carbon forms ketones. Computational studies (DFT/B3LYP) confirm higher electron density at the methyl group, making it susceptible to electrophilic attack .
Reduction Reactions
Reductive cleavage of the amide bond and dehalogenation are prominent:
Reduction with LiAlH₄ cleaves the amide bond, yielding primary amines and glycine. Catalytic hydrogenation removes the chlorine substituent, forming dechlorinated analogs.
Substitution Reactions
The chlorine atom and acetyl amide group participate in nucleophilic substitutions:
The chlorine atom undergoes hydrolysis or ammonolysis to yield hydroxyl or amino derivatives. Carboxylic acid activation enables peptide bond formation, useful in bioconjugation .
Condensation and Cyclization
The compound forms heterocyclic derivatives under dehydrating conditions:
Cyclization reactions exploit the acetyl amide and carboxylic acid groups to form bioactive heterocycles.
pH-Dependent Reactivity
The carboxylic acid group (pKa ≈ 2.8) and amide (pKa ≈ 15) dictate solubility and reactivity:
Scientific Research Applications
2-[[2-(4-Chloro-2-methylphenoxy)acetyl]amino]acetic acid has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of 2-[[2-(4-Chloro-2-methylphenoxy)acetyl]amino]acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in the synthesis of cell wall components in bacteria, resulting in antimicrobial effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Table 1: Structural Comparison of Key Compounds
Key Observations :
- The target compound shares the 4-chloro-2-methylphenoxy motif with MCPA and MCPP but replaces the carboxylic acid with an amide-linked acetic acid. This modification may reduce acidity (pKa) and enhance stability against enzymatic hydrolysis .
- Compared to TRPM4 inhibitors (CBA, LBA), the target compound lacks the benzoic acid backbone but retains the chloro-methylphenoxy group, suggesting possible overlap in biological activity .
Adsorption and Physicochemical Properties
Table 2: Adsorption Behavior of Phenoxy Derivatives
Insights :
- MCPA and MCPP exhibit higher adsorption on basic activated carbon (AC-AM) due to hydrophobic interactions and reduced hydration of surface oxygen groups .
- Adsorption is pH-dependent, with optimal uptake near neutral pH for phenoxy acids . The target compound’s amide group could shift its ionization behavior, altering pH sensitivity.
Herbicidal Activity :
- MCPA and MCPP function as synthetic auxins, disrupting plant growth by mimicking indole-3-acetic acid (IAA) . The target compound’s amide linkage may reduce phytotoxicity or alter auxin receptor binding, necessitating further study.
- In enzymatic assays, AtGH3.15 acyl acid amido synthetase conjugates MCPA to amino acids, detoxifying it in plants . The target compound’s resistance to such conjugation (due to pre-existing amide) might enhance environmental persistence.
Pharmacological Potential:
- TRPM4 inhibitors like CBA and LBA share structural motifs (chloro-methylphenoxy, amide) with the target compound, suggesting possible ion channel modulation activity . However, the absence of a benzoic acid moiety may limit efficacy, warranting in vitro testing.
Biological Activity
Overview
2-[[2-(4-Chloro-2-methylphenoxy)acetyl]amino]acetic acid, with the molecular formula C11H12ClNO4 and a molecular weight of 257.67 g/mol, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a comprehensive review of its biological activity, synthesis, mechanisms of action, and relevant case studies.
The compound is synthesized through the reaction of 4-chloro-2-methylphenol with chloroacetic acid under alkaline conditions. This process can be optimized for industrial production using continuous flow reactors to enhance yield and purity .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may function as an enzyme inhibitor, affecting pathways related to cell wall synthesis in bacteria, which contributes to its antimicrobial properties.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibacterial agents.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. In vitro studies have demonstrated that it can reduce the production of pro-inflammatory cytokines in human cell lines.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multi-drug resistant bacterial strains. The results indicated that it inhibited bacterial growth effectively at concentrations as low as 50 µg/mL, suggesting its potential use in treating infections caused by resistant pathogens.
Study 2: Anti-inflammatory Mechanism
Another study focused on the anti-inflammatory properties of the compound, revealing that it significantly decreased levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide-stimulated macrophages. This finding supports the hypothesis that this compound may serve as a therapeutic agent for inflammatory diseases.
Comparison with Similar Compounds
When compared to structurally similar compounds such as 4-chloro-2-methylphenoxyacetic acid and 2-methyl-4-chlorophenoxyacetic acid, this compound shows unique biological profiles due to its specific functional groups.
| Compound | Main Activity |
|---|---|
| 4-Chloro-2-methylphenoxyacetic acid | Herbicidal |
| 2-Methyl-4-chlorophenoxyacetic acid | Herbicidal |
| This compound | Antimicrobial & Anti-inflammatory |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[[2-(4-Chloro-2-methylphenoxy)acetyl]amino]acetic acid, and how can reaction conditions be adjusted to improve yield?
- Methodology : The compound can be synthesized via sequential acylation and amidation reactions. A typical approach involves reacting (4-chloro-2-methylphenoxy)acetyl chloride with glycine derivatives under controlled pH (8–9) to prevent hydrolysis of the acyl chloride intermediate. Reaction temperatures should be maintained at 0–5°C to minimize side reactions, as described for analogous phenoxyacetic acid derivatives .
- Key Considerations : Monitor reaction progress via TLC or HPLC to optimize stoichiometry and reaction time. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is recommended .
Q. How can researchers validate the purity and structural identity of this compound?
- Analytical Techniques :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (60:40, 0.1% TFA) to assess purity (>98% recommended for biological studies) .
- NMR : Confirm the presence of characteristic signals: δ 7.2–7.4 ppm (aromatic protons), δ 4.2 ppm (methylene groups in the acetyl-amino linkage), and δ 2.3 ppm (methyl group on the phenyl ring) .
- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]+ at m/z 286.07 (calculated for C₁₂H₁₃ClN₂O₄) .
Q. What are the critical safety considerations for handling this compound in the lab?
- Safety Protocols :
- Use PPE (gloves, goggles) to avoid skin/eye contact. The compound may irritate mucous membranes, as noted in safety data for structurally similar phenoxyacetic acids .
- Store in a cool, dry environment (4°C) under inert gas (N₂) to prevent degradation. Avoid exposure to strong acids/bases, which may cleave the amide bond .
Advanced Research Questions
Q. How does the compound’s stability vary under physiological conditions, and what degradation products are formed?
- Methodology : Conduct accelerated stability studies in simulated biological fluids (e.g., PBS at pH 7.4, 37°C). Monitor degradation via LC-MS over 24–72 hours.
- Findings : Analogous compounds (e.g., methyl esters of 4-chloro-2-methylphenoxyacetic acid) undergo hydrolysis of ester/amide linkages, releasing 4-chloro-2-methylphenol and glycine derivatives as primary degradants .
- Implications : Stability data inform formulation strategies (e.g., encapsulation in liposomes) for in vivo applications .
Q. What mechanistic insights exist for the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Experimental Design :
- Enzyme Assays : Use fluorescence-based assays to study inhibition/activation of target enzymes (e.g., hydrolases). The acetyl-amino group may act as a hydrogen bond donor, as seen in enzyme-substrate interactions of related esters .
- Molecular Docking : Model interactions with proteins (e.g., COX-2) using software like AutoDock Vina. The chloro-methylphenoxy moiety may occupy hydrophobic pockets, while the carboxylic acid group interacts with polar residues .
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
- Case Example : Discrepancies in antimicrobial activity may arise from variations in bacterial strains or assay conditions (e.g., nutrient broth pH affecting compound ionization).
- Resolution :
- Standardize testing protocols (e.g., CLSI guidelines).
- Validate results using orthogonal methods (e.g., MIC assays vs. time-kill curves) .
Methodological Challenges and Solutions
Q. What strategies improve solubility for in vitro assays without compromising bioactivity?
- Approaches :
- Use co-solvents (e.g., DMSO ≤1% v/v) or surfactants (e.g., Tween-80).
- Synthesize water-soluble prodrugs (e.g., sodium salts of the carboxylic acid group) .
Q. How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?
- Framework :
- Modify functional groups systematically: (1) Replace the chloro group with other halogens (e.g., F, Br) to assess electronic effects. (2) Vary the methyl group on the phenyl ring to study steric impacts.
- Evaluate changes using in silico tools (e.g., QSAR models) paired with empirical data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
